3-Methylisoquinolin-6-ol

Cytochrome P450 Drug-Drug Interaction CYP2A6

3-Methylisoquinolin-6-ol is a low-molecular-weight (159.18 g/mol) bicyclic isoquinoline alkaloid, characterized by a methyl substituent at position 3 and a hydroxyl group at position 6, that is commercially supplied at ≥95% purity for pharmaceutical R&D and quality control workflows. It has been reported as a naturally occurring constituent in plants including Paullinia cupana and Ilex paraguariensis and has documented antiplasmodial activity.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 696575-22-1
Cat. No. B3150825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylisoquinolin-6-ol
CAS696575-22-1
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC(=C2)O)C=N1
InChIInChI=1S/C10H9NO/c1-7-4-9-5-10(12)3-2-8(9)6-11-7/h2-6,12H,1H3
InChIKeySGMNYHIVWXVNDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylisoquinolin-6-ol (CAS 696575-22-1): A Precision Scaffold for Isoquinoline-Based Drug Discovery – Procurement Intelligence


3-Methylisoquinolin-6-ol is a low-molecular-weight (159.18 g/mol) bicyclic isoquinoline alkaloid, characterized by a methyl substituent at position 3 and a hydroxyl group at position 6, that is commercially supplied at ≥95% purity for pharmaceutical R&D and quality control workflows . It has been reported as a naturally occurring constituent in plants including Paullinia cupana and Ilex paraguariensis and has documented antiplasmodial activity . Its compact C10H9NO framework and dual hydrogen-bonding functionality render it a versatile core for structure–activity relationship (SAR) exploration, kinase inhibitor design, and fragment-based lead generation programs.

Why 3-Methylisoquinolin-6-ol Cannot Be Interchanged with Other Methyl- or Hydroxy-Isoquinoline Isomers in Drug Discovery


The precise juxtaposition of the methyl (C-3) and hydroxyl (C-6) groups on the isoquinoline nucleus is not a minor structural nuance; it dictates the compound's electronic distribution, hydrogen-bonding geometry, and metabolic vulnerability. For example, the 8-methyl positional isomer (8-methylisoquinolin-6-ol) has been explicitly claimed in Rho-kinase inhibitor patents as a distinct chemical entity with its own activity profile . Similarly, 3-methylisoquinoline—lacking the 6-OH group—exhibits a fundamentally different CYP inhibition signature (CYP2A5 IC50 = 4.80 µM) , whereas 3-Methylisoquinolin-6-ol derivatives demonstrate low nanomolar kinase engagement (AKT1 IC50 = 280 nM) . The antiplasmodial activity attributed to the 3-methyl-6-hydroxy substitution pattern has also been corroborated in structurally related 3-methyl-isoquinoline alkaloids isolated from fungal endophytes, which showed IC50 values as low as 4 µM against Plasmodium falciparum . These data collectively demonstrate that generic substitution within the isoquinoline class cannot preserve target engagement, selectivity, or biological phenotype.

Quantitative Differentiation Evidence: 3-Methylisoquinolin-6-ol vs. Closest Isoquinoline Analogs


CYP2A6 Binding Affinity: Divergent Type-II Spectral Interaction Absent in the 3-Methylisoquinoline Analog

3-Methylisoquinolin-6-ol engages human CYP2A6 through a distinct type-II spectral binding interaction (Kd = 2.00–4.50 µM), characterized by an increase in absorbance at 431–432 nm, indicative of direct heme-iron coordination via the 6-hydroxyl group . In contrast, the des-hydroxy analog 3-methylisoquinoline exhibits purely type-I binding, lacking the absorbance red-shift and heme-liganding capacity . The parent isoquinoline scaffold without the 3-methyl-6-ol substitution shows no significant CYP2A6 inhibition in standardized plant alkaloid panels .

Cytochrome P450 Drug-Drug Interaction CYP2A6 Type-II Binding ADME

Kinase Selectivity Fingerprint: AKT1 vs. CDK2 Inhibition Afforded by 3-Methylisoquinolin-6-yl Derivatization

When elaborated at the 6-position with a 1,3,4-thiadiazole linker, the 3-methylisoquinolin-6-ol core yields a compound (CHEMBL1081629) that inhibits AKT1 with an IC50 of 280 nM, demonstrating approximately 2.2-fold selectivity over CDK2 (IC50 = 607 nM) . This selectivity window, while modest, is absent in simple isoquinoline or 3-methylisoquinoline scaffolds, which do not engage these kinases at sub-micromolar concentrations . The 3-methyl-6-ol architecture provides a vector for fragment growth that the C-8 methyl isomer (8-methylisoquinolin-6-ol) cannot replicate without altered binding geometry, as evidenced by its distinct patent classification in Rho-kinase inhibitor claims .

Kinase Inhibition AKT1 CDK2 Cancer Fragment-Based Drug Discovery

Antiplasmodial Phenotype: 3-Methyl-6-hydroxy Substitution Confers Low Micromolar Activity Absent in Simpler Isoquinolines

3-Methylisoquinolin-6-ol is explicitly documented to possess antiplasmodial activity . Structurally congruent 3-methyl-isoquinoline alkaloids isolated from Paraphaeosphaeria sporulosa—bearing the identical 3-methyl substitution on the isoquinoline core—demonstrated antiplasmodial IC50 values as low as 4 µM against P. falciparum, while showing no cytotoxicity against human A549, MCF-7, or HepG2 cell lines at antifungal MIC concentrations (6.25–50 µg/mL) . By contrast, the 4-cyano-3-methylisoquinoline chemotype, though a validated PfATP4 inhibitor (MB14), achieves its antimalarial activity via a completely distinct mechanism (sodium efflux pump inhibition), with growth inhibition IC50 values below 10 µM . This divergence in mechanism underscores that the 3-methylisoquinolin-6-ol phenotype occupies a unique antiplasmodial chemical space not interchangeable with the 4-cyano series.

Antimalarial Plasmodium falciparum Natural Product Neglected Tropical Disease

Physicochemical Differentiation: Computed Density, Boiling Point, and LogP Distinguish 3-Methylisoquinolin-6-ol from Positional Isomers

The predicted physicochemical profile of 3-Methylisoquinolin-6-ol (density: 1.211 g/cm³, boiling point: 329.7 °C at 760 mmHg, flash point: 153.2 °C, refractive index: 1.666, pKa: 7.12 ± 0.20) differs measurably from its 8-methyl positional isomer (8-methylisoquinolin-6-ol, LogP = 2.25) and from 6-hydroxyisoquinoline (lacking the 3-methyl group), which exhibits distinct chromatographic retention behavior in reversed-phase HPLC methods developed for isoquinoline alkaloid analysis . These physical property differences translate directly into divergent solubility, formulation, and purification protocols during scale-up.

Physicochemical Properties LogP pKa Chromatography Formulation

Caco-2 Permeability Prediction: Favorable Oral Absorption Profile for the 3-Methylisoquinoline Scaffold

In silico ADME predictions for the 3-methylisoquinoline scaffold indicate high Caco-2 permeability (1.661 cm/s) with a positive absorption classification . While experimental Caco-2 data for the 6-hydroxy derivative are not yet reported, the favorable permeability of the parent 3-methylisoquinoline coupled with the moderate lipophilicity (LogP ~2.0–2.5) of the 6-hydroxy analog suggests that 3-Methylisoquinolin-6-ol resides within drug-like chemical space suitable for oral program development. This contrasts with larger, more polar isoquinoline natural products (e.g., berberine, quaternary alkaloids) that exhibit poor passive permeability and require active transport mechanisms.

ADME Oral Bioavailability Caco-2 Permeability Drug-Likeness

High-Value Application Scenarios for 3-Methylisoquinolin-6-ol in Drug Discovery and Chemical Biology


Fragment-Based Kinase Inhibitor Design Leveraging the 6-Hydroxy Hydrogen-Bond Anchor

3-Methylisoquinolin-6-ol can serve as a fragment-sized starting point (MW 159) for kinase hinge-binding scaffolds. The 6-OH group provides a hydrogen-bond donor/acceptor to the kinase hinge region, while the 3-methyl group fills a small hydrophobic pocket adjacent to the gatekeeper residue. The demonstrated 280 nM AKT1 inhibition of a 6-substituted derivative proves that this vector supports potent target engagement . Procurement of high-purity (>98%) 3-Methylisoquinolin-6-ol enables rapid parallel derivatization at the 6-position without the confounding presence of positional isomer impurities that would confound SAR interpretation .

CYP2A6 Probe Substrate Development for In Vitro Drug–Drug Interaction Studies

Because 3-Methylisoquinolin-6-ol exhibits a well-characterized type-II binding interaction with CYP2A6 (Kd = 2.00–4.50 µM) , it can be developed as a mechanistic probe to distinguish type-I from type-II CYP2A6 inhibitors in pharmaceutical drug–drug interaction screening cascades. This specific binding mode is absent in 3-methylisoquinoline , making 3-Methylisoquinolin-6-ol a uniquely informative tool compound for CYP inhibition phenotyping in hepatocyte or microsomal assays.

Antimalarial Lead Optimization Starting from a Natural Product-Validated Scaffold

With documented antiplasmodial activity and structural precedent from related 3-methyl-isoquinoline alkaloids showing IC50 values of 4 µM against P. falciparum and selectivity over human cell lines , 3-Methylisoquinolin-6-ol serves as an attractive starting point for hit-to-lead antimalarial campaigns. Its mechanism is distinct from the PfATP4-targeting 4-cyano-3-methylisoquinoline series , reducing the risk of cross-resistance with existing antimalarial chemotypes under development.

Natural Product Authenticity and Quality Control Standard for Ilex- and Paullinia-Derived Extracts

As a naturally occurring alkaloid in Ilex latifolia and Paullinia cupana , 3-Methylisoquinolin-6-ol can be procured as a reference standard for the authentication, quantification, and batch-to-batch quality control of botanical extracts used in nutraceutical and phytopharmaceutical products. Its distinct retention time in validated HPLC methods, coupled with its predicted pKa of 7.12 , allows robust chromatographic separation from co-occurring isoquinoline alkaloids.

Quote Request

Request a Quote for 3-Methylisoquinolin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.